molecular formula C13H12N4O2S B12905865 1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]- CAS No. 646510-16-9

1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]-

Cat. No.: B12905865
CAS No.: 646510-16-9
M. Wt: 288.33 g/mol
InChI Key: ZRXYCVPXXPDYAO-UHFFFAOYSA-N
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Description

6-((3,4-Dimethoxyphenyl)thio)-1H-purine: is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a 3,4-dimethoxyphenylthio group. Purine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-((3,4-Dimethoxyphenyl)thio)-1H-purine typically involves the reaction of 6-chloropurine with 3,4-dimethoxythiophenol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution of the chlorine atom with the 3,4-dimethoxyphenylthio group, yielding the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters such as temperature, solvent, and reaction time are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the purine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Substitution: Bases like sodium hydride or potassium carbonate are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, 6-((3,4-Dimethoxyphenyl)thio)-1H-purine is studied for its potential as an enzyme inhibitor. It has shown activity against certain kinases, making it a candidate for further investigation in drug discovery.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of diseases where purine derivatives have shown efficacy, such as cancer and viral infections.

Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 6-((3,4-Dimethoxyphenyl)thio)-1H-purine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific enzyme targeted by the compound.

Comparison with Similar Compounds

    6-(Phenylthio)-1H-purine: Similar structure but lacks the methoxy groups on the phenyl ring.

    6-(4-Methoxyphenylthio)-1H-purine: Contains a single methoxy group on the phenyl ring.

    6-(3,4-Dimethoxyphenyl)-1H-purine: Lacks the sulfur atom in the structure.

Uniqueness: The presence of the 3,4-dimethoxyphenylthio group in 6-((3,4-Dimethoxyphenyl)thio)-1H-purine imparts unique chemical and biological properties. The methoxy groups enhance the compound’s lipophilicity and potentially its ability to interact with biological membranes. The sulfur atom provides additional sites for chemical modification, making the compound versatile for various applications.

Properties

CAS No.

646510-16-9

Molecular Formula

C13H12N4O2S

Molecular Weight

288.33 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)sulfanyl-7H-purine

InChI

InChI=1S/C13H12N4O2S/c1-18-9-4-3-8(5-10(9)19-2)20-13-11-12(15-6-14-11)16-7-17-13/h3-7H,1-2H3,(H,14,15,16,17)

InChI Key

ZRXYCVPXXPDYAO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)SC2=NC=NC3=C2NC=N3)OC

Origin of Product

United States

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